

ML67-33: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML67-33

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An In-depth Examination of the K2P Channel Activator **ML67-33** (CAS Number: 1443290-89-8)

This technical guide provides a comprehensive overview of **ML67-33**, a small molecule activator of the two-pore domain potassium (K2P) channel family. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Chemical and Molecular Properties

ML67-33 is a dihydroacridine analogue with the following molecular characteristics:

- CAS Number: 1443290-89-8[1][2][3]
- Molecular Formula: C₁₈H₁₇Cl₂N₅[1][2]
- Molecular Weight: 374.27 g/mol [1][2]
- Synonyms: 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine[1]

Mechanism of Action

ML67-33 is a potent and selective activator of specific members of the K2P potassium channel family.[2] Its primary targets are the temperature- and mechano-sensitive channels:

- K2P2.1 (TREK-1)
- K2P10.1 (TREK-2)
- K2P4.1 (TRAAK)[\[2\]](#)

The compound exerts its effect by directly acting on the C-type gate, which is a core component of the channel's gating apparatus located at the extracellular selectivity filter.[\[4\]](#) This direct activation leads to an increase in potassium channel currents, effectively hyperpolarizing the cell membrane and reducing cellular excitability.[\[2\]](#)[\[4\]](#) This mechanism is considered novel and distinct from other known K2P channel modulators.[\[4\]](#)

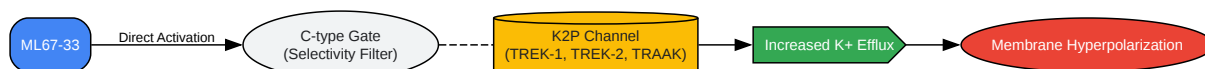
Quantitative Data

The following table summarizes the key quantitative data regarding the activity of **ML67-33** on its target K2P channels, as determined in various experimental systems.

Target Channel	Experimental System	Parameter	Value	Reference
K2P2.1 (TREK-1)	Xenopus oocytes	EC50	21.8 - 29.4 μ M	[2]
K2P2.1 (TREK-1)	HEK-293T cells	EC50	9.7 \pm 1.2 μ M	[4]
K2P10.1 (TREK-2)	Xenopus oocytes	EC50	30.2 μ M	[2]
K2P4.1 (TRAAK)	Xenopus oocytes	EC50	27.3 μ M	[2]
K2P2.1 (TREK-1)	HEK cells	Fold Activation	~5-fold	[5]
K2P4.1 (TRAAK)	HEK cells	Fold Activation	~12-fold	[5]

Signaling Pathway and Experimental Workflow

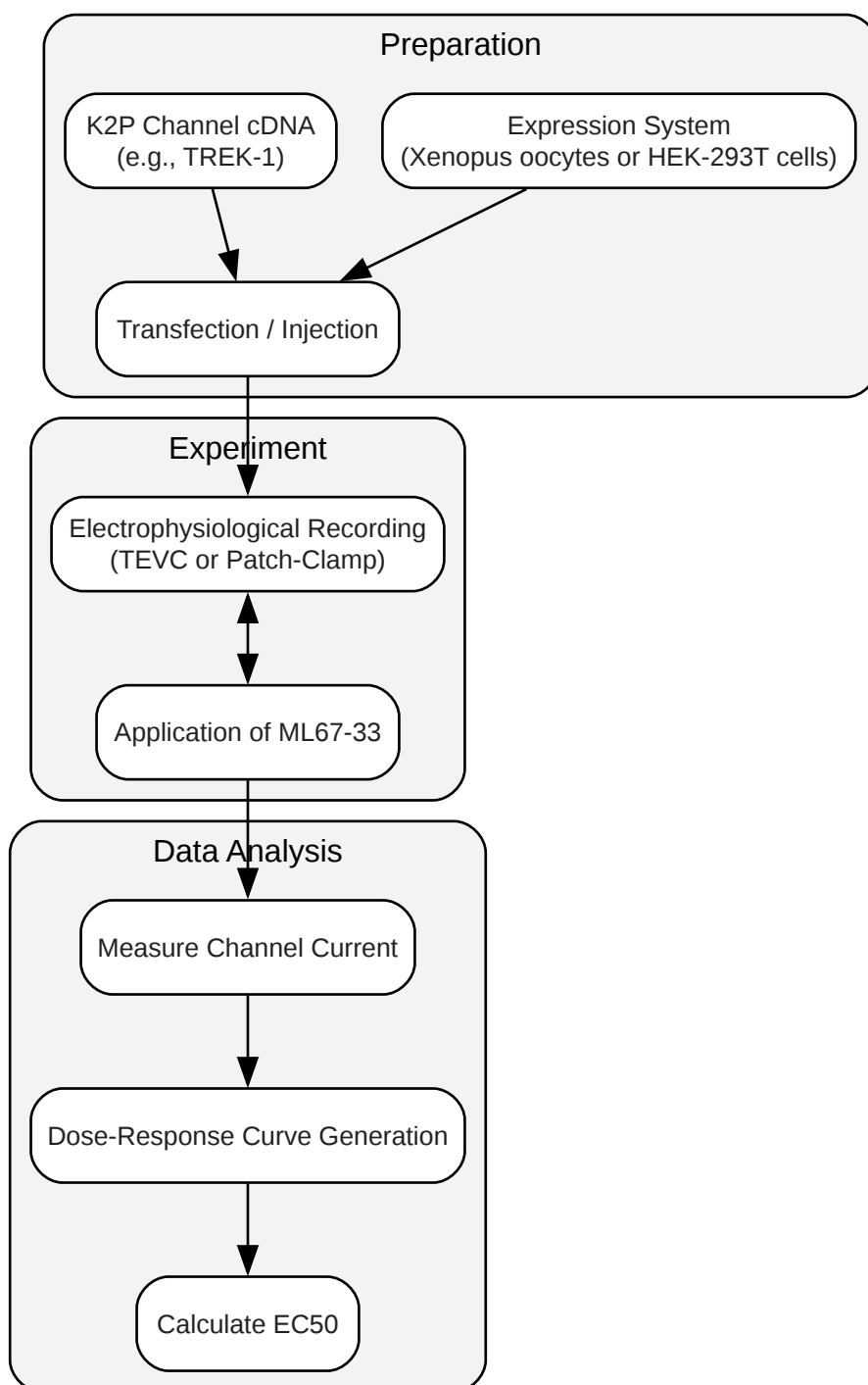
The interaction of **ML67-33** with K2P channels is a direct activation process. The following diagram illustrates this straightforward mechanism.



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Caption: Direct activation of K2P channels by **ML67-33**.

The experimental workflow to characterize the effect of **ML67-33** on K2P channels typically involves heterologous expression of the channel in a suitable system followed by electrophysiological recording.



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Caption: Workflow for characterizing **ML67-33** activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **ML67-33**.

Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is used to measure the activity of ion channels expressed in the large membrane of *Xenopus laevis* oocytes.

1. Oocyte Preparation and Channel Expression:

- Harvest oocytes from a female *Xenopus laevis* frog.
- Treat with collagenase to defolliculate the oocytes.
- Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK).
- Incubate the injected oocytes for 2-7 days to allow for channel expression.

2. Electrophysiological Recording:

- Place a single oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).
- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
- Clamp the membrane potential to a holding potential, typically -80 mV.
- Apply voltage steps or ramps to elicit channel currents.
- Record baseline currents in the absence of the compound.

3. Compound Application and Data Acquisition:

- Prepare stock solutions of **ML67-33** in a suitable solvent like DMSO.
- Dilute the stock solution to the desired final concentrations in the bathing solution.
- Perfuse the recording chamber with the **ML67-33** containing solution.
- Record the changes in channel current in the presence of different concentrations of **ML67-33**.
- Perform a washout by perfusing with the control bathing solution to assess the reversibility of the compound's effect.

4. Data Analysis:

- Measure the peak or steady-state current at each voltage step or at a specific point in the voltage ramp.
- Normalize the current in the presence of **ML67-33** to the baseline current.
- Plot the normalized current as a function of the **ML67-33** concentration to generate a dose-response curve.
- Fit the dose-response curve with the Hill equation to determine the EC50 value.

Whole-Cell Patch-Clamp Recording in HEK-293T Cells

This technique allows for the recording of ion channel activity from the entire cell membrane of cultured mammalian cells.

1. Cell Culture and Transfection:

- Culture HEK-293T cells in appropriate media (e.g., DMEM with 10% FBS).
- Plate the cells onto glass coverslips 24-48 hours before the experiment.
- Transfect the cells with a plasmid containing the cDNA for the K2P channel of interest and a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Electrophysiological Recording:

- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
- Perfuse the chamber with an extracellular solution.
- Pull glass micropipettes and fill them with an intracellular solution.
- Approach a single, fluorescently labeled cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage protocols.

3. Compound Application and Data Acquisition:

- Dissolve **ML67-33** in the extracellular solution at various concentrations.
- Apply the different concentrations of **ML67-33** to the recorded cell using a perfusion system.
- Record the resulting changes in the whole-cell current.

4. Data Analysis:

- Measure the current amplitude in response to voltage steps or ramps before and after the application of **ML67-33**.
- Construct a dose-response curve by plotting the increase in current against the concentration of **ML67-33**.
- Determine the EC50 from the fitted dose-response curve.

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